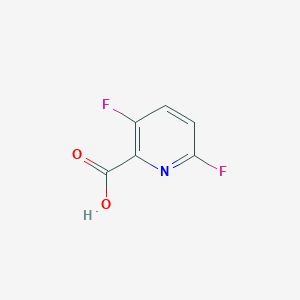

3,6-difluoropyridine-2-carboxylic Acid

Beschreibung

The exact mass of the compound 3,6-difluoropyridine-2-carboxylic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,6-difluoropyridine-2-carboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,6-difluoropyridine-2-carboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,6-difluoropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2NO2/c7-3-1-2-4(8)9-5(3)6(10)11/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSXFZWBQCAGFHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101005567 | |

| Record name | 3,6-Difluoropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101005567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851386-45-3 | |

| Record name | 3,6-Difluoro-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=851386-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Difluoropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101005567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 851386-45-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 3,6-Difluoropyridine-2-Carboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3,6-Difluoropyridine-2-carboxylic acid (CAS No. 851386-45-3) is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and materials science. The strategic placement of two fluorine atoms on the pyridine ring profoundly influences its electronic properties, acidity, lipophilicity, and metabolic stability, making it a valuable scaffold for the design of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of its core physical properties, outlines detailed protocols for their experimental determination, and discusses the rationale behind these characterization workflows. We will delve into the structural identity, thermal properties, solubility profile, acidity (pKa), and spectroscopic signature of the molecule, grounding the discussion in the principles of physical organic chemistry and the practical considerations of drug discovery.

Introduction: The Strategic Role of Fluorine in Pyridine Scaffolds

The pyridine ring is a privileged scaffold in drug discovery, present in numerous approved pharmaceuticals.[1] Its functionalization provides a vector for tuning a molecule's properties to achieve desired pharmacokinetic (PK) and pharmacodynamic (PD) profiles. The introduction of fluorine, in particular, is a well-established strategy in modern medicinal chemistry to modulate a range of molecular attributes.[2]

Fluorine's high electronegativity and small van der Waals radius allow it to serve as a bioisostere for hydrogen while inducing powerful electronic effects.[3] In the context of 3,6-difluoropyridine-2-carboxylic acid, these substitutions are expected to:

-

Increase Acidity: The strong electron-withdrawing inductive effect of the fluorine atoms stabilizes the carboxylate anion, thereby lowering the pKa of the carboxylic acid group.[3]

-

Modulate Lipophilicity: Fluorination often increases a molecule's lipophilicity (logP), which can enhance membrane permeability and improve oral bioavailability.[4]

-

Block Metabolic Oxidation: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Placing fluorine at strategic positions can block metabolic "soft spots," prolonging a drug's half-life.[2]

-

Influence Binding Interactions: The C-F bond can participate in favorable non-covalent interactions, including dipole-dipole and orthogonal multipolar interactions (e.g., with carbonyl groups), within protein binding pockets, potentially enhancing target affinity and selectivity.[5]

This guide will systematically explore the key physical properties that arise from this unique combination of a carboxylic acid, a pyridine ring, and dual fluorine substitution.

Molecular Identity and Core Physicochemical Data

The foundational properties of a compound are critical for its handling, formulation, and application. The data for 3,6-difluoropyridine-2-carboxylic acid are summarized below.

| Property | Value | Source(s) |

| CAS Number | 851386-45-3 | [6] |

| Molecular Formula | C₆H₃F₂NO₂ | [6] |

| Molecular Weight | 159.09 g/mol | [6] |

| Appearance | Solid | |

| Melting Point | 139-141 °C or 147-152 °C | [6] |

| Boiling Point | 277 °C | [6] |

| Density | 1.535 g/cm³ | [6] |

| Flash Point | 122 °C | [6] |

| Refractive Index | 1.515 | [6] |

| XLogP3 (Predicted) | 1.058 | [6] |

| Storage Conditions | 2-8°C, dry, well-ventilated | [6] |

Note on Melting Point Discrepancy: The reported melting point shows some variation. Such discrepancies can arise from differences in sample purity or the specific methodology used for determination (e.g., heating rate, instrument calibration). A pure, crystalline organic compound is expected to have a sharp melting range of 0.5-1.0 °C. A broader range may indicate the presence of impurities, which typically depress and broaden the melting point. For rigorous identification, a mixed melting point determination with an authentic standard is recommended.

Thermal Analysis: Melting Point Determination

The melting point is a fundamental physical property used to identify a compound and assess its purity. The capillary method is a standard and reliable technique.

Causality Behind Experimental Choices

The choice of a capillary-based method (using an apparatus like a Mel-Temp or a Thiele tube) is based on its efficiency with small sample quantities and its ability to provide a precise temperature range.[7] The sample is heated in a medium (a metal block or oil bath) that ensures slow, uniform temperature distribution, which is critical for observing the exact temperatures at which melting begins and ends.[8] A rapid heating rate can lead to an artificially high and broad melting range due to a lag between the thermometer reading and the actual temperature of the sample. Therefore, a slow ramp rate (e.g., 2 °C/minute) is crucial for an accurate measurement.[9]

Detailed Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: Place a small amount of dry 3,6-difluoropyridine-2-carboxylic acid on a clean, dry watch glass. Grind the solid into a fine powder.

-

Capillary Loading: Tap the open end of a capillary tube into the powder until a small amount of sample enters the tube. Invert the tube and tap the sealed end gently on a hard surface to pack the sample down. Repeat until the sample column is 1-2 mm high.[10]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., DigiMelt or Mel-Temp).

-

Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid determination by heating at a high rate (e.g., 10-20 °C/minute) to find a rough range.[9]

-

Accurate Determination: Allow the apparatus to cool to at least 15-20 °C below the approximate melting point. Insert a new sample. Set the heating rate to a slow ramp (1-2 °C/minute).[9]

-

Observation and Recording: Record the temperature (T₁) at which the first drop of liquid appears. Record the temperature (T₂) at which the last crystal of solid melts completely.[7]

-

Reporting: The melting point is reported as the range T₁ – T₂. For a pure compound, this range should be narrow.

Solubility Profile and Acidity (pKa)

The solubility and acidity of a molecule are paramount in drug development, influencing everything from formulation to absorption and receptor interaction. For an ionizable compound like a carboxylic acid, solubility is intimately linked to pH.

Workflow for Solubility and Acidity Characterization

Caption: Systematic workflow for determining the solubility and acidity of a carboxylic acid.

Discussion of Acidity (pKa)

The pKa is the pH at which a compound exists in a 50:50 equilibrium between its protonated (neutral) and deprotonated (ionized) forms. For a carboxylic acid, this is described by: R-COOH ⇌ R-COO⁻ + H⁺

Detailed Experimental Protocol: Aqueous Solubility Classification

This protocol qualitatively determines the acidity class of the compound.

-

Water Solubility: Add ~25 mg of the solid to 0.5 mL of deionized water in a test tube. Stir vigorously. If it dissolves, the compound is a small, polar molecule.[13]

-

NaOH Solubility (Strong Base): To a test tube with ~25 mg of solid, add 0.5 mL of 5% aqueous NaOH. Stir. Solubility indicates the presence of an acidic functional group (like a carboxylic acid or phenol) capable of forming a water-soluble sodium salt.

-

Causality: A strong base like NaOH will deprotonate even weak acids. A positive test confirms acidic character.

-

-

NaHCO₃ Solubility (Weak Base): To a test tube with ~25 mg of solid, add 0.5 mL of 5% aqueous NaHCO₃. Stir and observe carefully for the evolution of CO₂ gas (effervescence).[13] Solubility and gas evolution indicate a strongly acidic functional group.

-

Causality: Sodium bicarbonate is a weak base and will only react with acids that are stronger than carbonic acid (pKa₁ ≈ 6.4). A positive test distinguishes strong acids (most carboxylic acids) from weaker acids (most phenols).[14] For this compound, a vigorous reaction is expected.

-

Spectroscopic Characterization

Spectroscopy provides an unambiguous fingerprint of a molecule's structure. For 3,6-difluoropyridine-2-carboxylic acid, a combination of NMR and IR spectroscopy is essential for structural confirmation.

A. Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

-

Expected Absorptions:

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the 2500-3300 cm⁻¹ region. This broadening is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids in the solid state.[15]

-

C=O Stretch (Carbonyl): A sharp, intense absorption should appear between 1710-1760 cm⁻¹. Conjugation with the pyridine ring may shift this to the lower end of the range.[15]

-

C-F Stretch: Strong absorptions are expected in the 1100-1300 cm⁻¹ region, corresponding to the C-F bonds.

-

Aromatic C=C and C=N Stretches: Medium to sharp bands will appear in the 1400-1600 cm⁻¹ region.

-

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be used for full characterization.

-

¹H NMR:

-

-COOH Proton: A highly deshielded singlet is expected far downfield, typically between 10-13 ppm. This peak is often broad and its position is sensitive to solvent and concentration. It will disappear upon shaking the sample with a drop of D₂O.[15]

-

Aromatic Protons: Two protons are present on the pyridine ring. They will appear as doublets or multiplets in the aromatic region (typically 7.0-9.0 ppm), with their chemical shifts influenced by the deshielding effects of the fluorine atoms and the nitrogen atom.

-

-

¹³C NMR:

-

Carbonyl Carbon (-COOH): A signal is expected in the 165-185 ppm range. This signal is typically of lower intensity and is not attached to any protons.[15]

-

Aromatic Carbons: Five distinct signals are expected for the carbons of the pyridine ring. The carbons directly bonded to fluorine (C3 and C6) will show large one-bond carbon-fluorine coupling constants (¹JCF), appearing as doublets. Other carbons will show smaller two- or three-bond couplings.

-

-

¹⁹F NMR:

-

This is a highly sensitive technique for fluorinated compounds. Two distinct signals are expected, one for the fluorine at the 3-position and one for the fluorine at the 6-position. The chemical shifts and coupling patterns provide definitive information about the electronic environment of each fluorine atom.

-

Conclusion

3,6-Difluoropyridine-2-carboxylic acid is a well-defined chemical entity whose physical properties are dominated by the interplay between its carboxylic acid functionality and the strong inductive effects of its two fluorine substituents. This results in a solid with moderate thermal stability, a distinctly acidic character, and a predictable spectroscopic signature. The experimental protocols outlined in this guide represent standard, validated methodologies in organic chemistry for the robust characterization of such compounds. A thorough understanding of these properties is a critical prerequisite for the effective application of this versatile building block in the rational design of next-generation pharmaceuticals and advanced materials.

References

-

University of Calgary. (n.d.). Melting point determination. [Link]

-

University of California, Irvine. (n.d.). Carboxylic Acid Unknowns and Titration. [Link]

-

Scribd. (n.d.). Determination of Melting Point of An Organic Compound. [Link]

-

Al-Mustaqbal University College. (2021). experiment (1) determination of melting points. [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. [Link]

-

University of Massachusetts Boston. (n.d.). Experiment 1 - Melting Points. [Link]

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. (Conceptual backing, not a direct protocol source)

-

Gemo, A. A., et al. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PubMed Central (PMC). [Link]

-

University of Texas at Dallas. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

MUNI. (n.d.). Physical Properties: Solubility Classification. [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

-

An-Najah National University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]

-

Enamine. (2023). Physicochemical properties of fluorine-containing saturated (hetero)cycles. YouTube. [Link]

-

Gupta, P. S. (2019). Roles of Fluorine in Drug Design and Drug Action. Bentham Science. [Link]

-

ResearchGate. (n.d.). (A) Measured pKa values (23 °C) for carboxylic acids 1, 33, 42 and...[Link]

-

ResearchGate. (n.d.). Fluorinated Aromatic Compounds. [Link]

-

Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Pyridines in Modern Drug Discovery. [Link]

-

Goldschmidt Conference. (n.d.). Advancing Carboxylic Acid Quantification: A Novel Derivatisation Procedure for UHPLC-OT-MS with Applications to Asteroid Samples. [Link]

-

Goss, K.-U. (2008). The pKa Values of PFOA and Other Highly Fluorinated Carboxylic Acids. Environmental Science & Technology. [Link]

- Google Patents. (n.d.). US3689538A - Novel carboxylic acids and process for synthesizing carboxylic acids.

-

Holmgren, E., et al. (2015). The Strength of Weak Interactions: Aromatic Fluorine in Drug Design. PubMed. [Link]

-

Rayne, S., & Forest, K. (2010). Theoretical studies on the pKa values of perfluoroalkyl carboxylic acids. ResearchGate. [Link]

-

MDPI. (2022). Novel Carboxylic Acid-Capped Silver Nanoparticles as Antimicrobial and Colorimetric Sensing Agents. [Link]

-

SciSpace. (2015). Co-crystals and molecular salts of carboxylic acid/ pyridine complexes: can calculated pKa's predict proton transfer. [Link]

-

Oakwood Chemical. (n.d.). 3,6-Difluoropyridine-2-carboxylic acid. [Link]

-

Cheng, J., et al. (2011). Determining the Surface pKa of Perfluorooctanoic Acid. PubMed Central (PMC). [Link]

-

MDPI. (2021). Bioactive Efficacy of Novel Carboxylic Acid from Halophilic Pseudomonas aeruginosa against Methicillin-Resistant Staphylococcus aureus. [Link]

-

ResearchGate. (2017). (PDF) Physicochemical Nature of Perfluoroalkyl Compounds Induced by Fluorine. [Link]

-

The Royal Society of Chemistry. (2016). Supporting Information. [Link]

-

Havens, J. R., & Koenig, J. L. (1983). Synthesis and solid state (13)c and (19)f NMR characterization of aliphatic and aromatic carboxylic Acid fluoride polymers. PubMed. [Link]

-

ITRC. (n.d.). 4 Physical and Chemical Properties – PFAS — Per- and Polyfluoroalkyl Substances. [Link]

-

ResearchGate. (2001). 13C NMR spectra of halocarbons. [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

PubChem. (n.d.). 3,5-Difluoropyridine-2-carboxylic acid. [Link]

-

ResearchGate. (n.d.). FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. mdpi.com [mdpi.com]

- 4. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 5. The strength of weak interactions: aromatic fluorine in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. scribd.com [scribd.com]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. byjus.com [byjus.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. www1.udel.edu [www1.udel.edu]

- 14. scribd.com [scribd.com]

- 15. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to 3,6-Difluoropyridine-2-Carboxylic Acid: A Key Building Block for Advanced Research

This guide provides a comprehensive technical overview of 3,6-difluoropyridine-2-carboxylic acid (CAS Number: 851386-45-3), a fluorinated heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development and materials science. This document delves into its chemical and physical properties, synthesis methodologies, reactivity, and applications, with a focus on providing practical insights and actionable protocols.

Core Compound Profile

3,6-Difluoropyridine-2-carboxylic acid, also known as 3,6-difluoropicolinic acid, is a valuable synthetic intermediate. The strategic placement of two fluorine atoms on the pyridine ring, coupled with the carboxylic acid functionality, imparts unique electronic properties that are highly sought after in the design of novel molecules with tailored biological activities and material characteristics.

Table 1: Physicochemical Properties of 3,6-Difluoropyridine-2-carboxylic Acid

| Property | Value | References |

| CAS Number | 851386-45-3 | |

| Molecular Formula | C₆H₃F₂NO₂ | [1] |

| Molecular Weight | 159.09 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 147-152 °C | |

| Boiling Point | 277 °C | [1] |

| Density | 1.535 g/cm³ | [1] |

| Flash Point | 122 °C | [1] |

| Storage Temperature | 2-8°C | [1] |

Synthesis Strategies: A Practical Approach

The synthesis of 3,6-difluoropyridine-2-carboxylic acid can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. A prevalent and effective strategy involves the regioselective functionalization of a difluoropyridine precursor.

Metalation and Carboxylation Route

A common and versatile method for introducing the carboxylic acid group at the 2-position of the pyridine ring is through directed ortho-metalation, followed by quenching with an electrophilic carbon dioxide source.

Diagram 1: General Workflow for Metalation-Carboxylation

Caption: A simplified workflow for the synthesis of 3,6-difluoropyridine-2-carboxylic acid via metalation and carboxylation.

Experimental Protocol: Synthesis via Metalation and Carboxylation

This protocol outlines a general procedure. Researchers should optimize conditions based on their specific setup and reagents.

-

Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,5-difluoropyridine in a dry, aprotic solvent such as tetrahydrofuran (THF). Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.

-

Metalation: Slowly add a strong lithium base, such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi), to the cooled solution while maintaining the low temperature. The choice of base can influence the regioselectivity of the metalation. Stir the reaction mixture at this temperature for a specified time to ensure the complete formation of the lithiated intermediate.

-

Carboxylation: Bubble dry carbon dioxide gas through the reaction mixture or add crushed dry ice in excess. The CO₂ acts as the electrophile, reacting with the lithiated pyridine to form a carboxylate salt.

-

Work-up and Purification: Allow the reaction to warm to room temperature. Quench the reaction with an aqueous acid solution (e.g., 1M HCl) to protonate the carboxylate salt. Extract the aqueous layer with an organic solvent like ethyl acetate. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Spectroscopic Characterization

Thorough characterization is paramount for confirming the identity and purity of the synthesized 3,6-difluoropyridine-2-carboxylic acid. The following are expected spectroscopic features.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Aromatic protons will exhibit complex splitting patterns due to H-H and H-F couplings. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm). |

| ¹³C NMR | The carbonyl carbon of the carboxylic acid is expected in the 160-180 ppm range. Carbons attached to fluorine will show characteristic large C-F coupling constants. |

| ¹⁹F NMR | Two distinct signals are expected for the two non-equivalent fluorine atoms, with chemical shifts and coupling patterns providing valuable structural information. |

| IR Spectroscopy | A broad O-H stretch from the carboxylic acid will be prominent in the 2500-3300 cm⁻¹ region. A strong C=O stretch will appear around 1700 cm⁻¹. C-F stretching vibrations will be observed in the 1100-1300 cm⁻¹ range. |

| Mass Spectrometry | The molecular ion peak (M+) should be observed at m/z corresponding to the molecular weight (159.09). Fragmentation patterns may include the loss of -OH and -COOH groups. |

Reactivity and Functionalization

The reactivity of 3,6-difluoropyridine-2-carboxylic acid is dictated by its functional groups and the electronic nature of the fluorinated pyridine ring.

Carboxylic Acid Group Reactions

The carboxylic acid moiety can undergo a variety of standard transformations, including:

-

Esterification: Reaction with alcohols in the presence of an acid catalyst to form the corresponding esters.

-

Amide Formation: Conversion to an acid chloride (e.g., using thionyl chloride) followed by reaction with an amine to yield amides.

-

Reduction: Reduction to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride.

Nucleophilic Aromatic Substitution (SNA)

The fluorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution, particularly at the 6-position, which is activated by the electron-withdrawing nitrogen atom and the carboxylic acid group. This reactivity allows for the introduction of a wide range of nucleophiles, such as amines, alkoxides, and thiolates, providing a versatile handle for further molecular elaboration.

Diagram 2: Reactivity of 3,6-Difluoropyridine-2-carboxylic Acid

Caption: Key reaction pathways for the functionalization of 3,6-difluoropyridine-2-carboxylic acid.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability. Pyridine carboxylic acids are a well-established class of compounds with a broad range of biological activities, including their use as enzyme inhibitors. The unique substitution pattern of 3,6-difluoropyridine-2-carboxylic acid makes it a highly attractive building block for the synthesis of novel therapeutics.

While specific, publicly disclosed examples of its direct incorporation into late-stage clinical candidates are emerging, the utility of closely related fluorinated pyridine carboxylic acids in the development of treatments for a variety of diseases, including cancer, infectious diseases, and neurological disorders, is well-documented in patent literature. Researchers are actively exploring the use of this scaffold to generate new chemical entities with improved pharmacological profiles.

Safety and Handling

3,6-Difluoropyridine-2-carboxylic acid is classified as an irritant.[1] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] Avoid inhalation of dust and contact with skin and eyes.[1]

Table 3: GHS Hazard Information

| Hazard Statement | Precautionary Statement |

| H315: Causes skin irritation | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. |

| H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H335: May cause respiratory irritation | P302+P352: IF ON SKIN: Wash with plenty of water. |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Conclusion

3,6-Difluoropyridine-2-carboxylic acid is a versatile and valuable building block for the synthesis of complex molecules with potential applications in pharmaceuticals and materials science. Its synthesis, while requiring careful control of reaction conditions, is achievable through established organometallic methodologies. The reactivity of both the carboxylic acid and the difluorinated pyridine ring offers multiple avenues for functionalization, enabling the creation of diverse molecular libraries for screening and development. As the demand for sophisticated fluorinated compounds continues to grow, the importance of 3,6-difluoropyridine-2-carboxylic acid in advanced research is set to increase.

References

Sources

An In-depth Technical Guide to the Molecular Structure of 3,6-Difluoropyridine-2-carboxylic Acid

Introduction

3,6-Difluoropyridine-2-carboxylic acid is a fluorinated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. The strategic placement of fluorine atoms on the pyridine ring dramatically alters the molecule's physicochemical properties, including its acidity (pKa), lipophilicity, and metabolic stability. These modifications are crucial in drug design, where precise tuning of molecular properties can lead to enhanced efficacy, better bioavailability, and reduced off-target effects.[1][2] Pyridine carboxylic acids, in general, are versatile scaffolds in medicinal chemistry, known to interact with a wide range of biological targets.[3] This guide provides a comprehensive analysis of the molecular structure of 3,6-difluoropyridine-2-carboxylic acid, synthesizing data from spectroscopic methods, crystallographic studies, and computational analysis to offer a holistic understanding for researchers and drug development professionals.

Molecular Identity and Physicochemical Properties

A foundational understanding begins with the basic chemical and physical properties of the molecule, which are summarized in the table below. These properties are critical for handling, formulation, and predicting the compound's behavior in various chemical and biological environments.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃F₂NO₂ | [4][5][6] |

| Molecular Weight | 159.09 g/mol | [5][6] |

| CAS Number | 851386-45-3 | [5][6] |

| Appearance | Solid, white to cream powder | [7] |

| Melting Point | 139-141 °C; 147-152 °C | [5] |

| InChIKey | FSXFZWBQCAGFHG-UHFFFAOYSA-N | [4][5] |

| XLogP3 (Predicted) | 1.058 - 1.2 | [4][5] |

| Storage Conditions | 2-8°C | [5] |

Elucidation of the Molecular Structure: A Multi-faceted Approach

Determining the precise molecular structure is not a single experiment but a process of accumulating and correlating evidence from multiple analytical techniques. The workflow diagram below illustrates the logical progression from synthesis to definitive structural characterization.

Caption: Workflow for the structural elucidation of 3,6-difluoropyridine-2-carboxylic acid.

Spectroscopic Characterization

Spectroscopy provides the first detailed glimpse into the molecular framework, confirming the presence of key functional groups and the connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is paramount for mapping the carbon and proton environments. For this molecule, ¹⁹F NMR is also exceptionally informative.

-

¹H NMR: The proton on the carboxylic acid group is expected to be highly deshielded, appearing as a broad singlet in the 10-12 ppm range.[8] The two protons on the pyridine ring will appear as doublets or triplets, with their chemical shifts and coupling constants influenced by the adjacent fluorine atoms.

-

¹³C NMR: The carbonyl carbon of the carboxylic acid will have a characteristic signal between 160-180 ppm.[8] The four carbons of the pyridine ring will show distinct signals, with those directly bonded to fluorine exhibiting large C-F coupling constants.

-

¹⁹F NMR: Two distinct signals are expected for the two fluorine atoms at the C3 and C6 positions, as they are in different chemical environments. ¹⁹F NMR is highly sensitive to the electronic effects within the molecule and can be a powerful tool for confirming substitution patterns.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

O-H Stretch: A very broad and strong absorption is expected from 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer.[8]

-

C=O Stretch: A strong, sharp absorption band will appear around 1710 cm⁻¹ for the carbonyl group.[8]

-

C-F Stretch: Strong absorptions in the 1000-1300 cm⁻¹ region are indicative of the carbon-fluorine bonds.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns. For 3,6-difluoropyridine-2-carboxylic acid (MW = 159.09), high-resolution mass spectrometry (HRMS) would show a molecular ion peak ([M+H]⁺) at m/z 160.02046.[4] Common fragmentation would involve the loss of the carboxylic acid group (a loss of 45 Da).

Crystallographic Analysis: The Definitive Structure

While spectroscopic methods infer connectivity, single-crystal X-ray diffraction provides the unambiguous three-dimensional arrangement of atoms in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.

Although a specific public crystal structure for 3,6-difluoropyridine-2-carboxylic acid was not found in the initial search, we can infer its likely solid-state behavior based on extensive studies of similar pyridine-carboxylic acid complexes.[9][10]

Intramolecular Geometry

The pyridine ring will be largely planar. The fluorine and carboxylic acid substituents will lie in or very close to the plane of the ring. The C-F bonds introduce significant electronic perturbation, affecting the aromatic system and the acidity of the carboxyl group.[11]

Intermolecular Interactions and Crystal Packing

In the solid state, carboxylic acids almost invariably form hydrogen-bonded dimers. However, the presence of the basic pyridine nitrogen introduces a competing and powerful hydrogen bond acceptor site. The most probable and stable interaction is a strong hydrogen bond between the carboxylic acid proton (donor) and the pyridine nitrogen of an adjacent molecule (acceptor).[9][10][12][13] This O-H···N interaction is a robust and highly directional synthon that dictates crystal packing.

Caption: Dominant intermolecular hydrogen bonding in pyridine-carboxylic acids.

This primary interaction often leads to the formation of chains or ribbons of molecules throughout the crystal lattice. Weaker interactions, such as C-H···O and C-H···F hydrogen bonds, or π-π stacking of the pyridine rings, would serve as secondary forces organizing these chains into a three-dimensional structure.

Computational Modeling and Electronic Structure

Quantum chemical calculations, such as Density Functional Theory (DFT), complement experimental data by providing insights into the electronic nature of the molecule.

-

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron distribution. It would show a region of high negative potential (red) around the carboxylate oxygens and the pyridine nitrogen, indicating their role as hydrogen bond acceptors. A region of high positive potential (blue) would be centered on the acidic proton of the hydroxyl group. The fluorine atoms would also create localized areas of negative potential.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can quantify the effects of the fluorine substituents on the charge delocalization and bond strengths within the pyridine ring.[11] Fluorine, being highly electronegative, withdraws electron density via the sigma framework (inductive effect), which can significantly lower the pKa of the carboxylic acid and influence the molecule's ability to interact with biological targets.[2][14]

Experimental Protocols

Protocol 1: NMR Sample Preparation and Analysis

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 3,6-difluoropyridine-2-carboxylic acid.

-

Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H signals and assign peaks based on chemical shifts, multiplicities, and coupling constants. Correlate ¹H and ¹³C signals using 2D NMR experiments like HSQC and HMBC if necessary.

Protocol 2: Single Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically > 0.1 mm in all dimensions). This is often the most challenging step. A common method is slow evaporation of a saturated solution in a suitable solvent (e.g., chloroform, ethyl acetate, or a mixture).[5]

-

Crystal Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer head.

-

Data Collection: Place the crystal in a cold stream (typically 100 K) to minimize thermal motion. Collect diffraction data using a modern X-ray diffractometer equipped with a CCD or CMOS detector.

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to get an initial model. Refine the atomic positions and thermal parameters against the experimental data until convergence is reached, resulting in a final, accurate molecular structure.

Conclusion

The molecular structure of 3,6-difluoropyridine-2-carboxylic acid is defined by a planar, electron-deficient pyridine ring substituted with a carboxylic acid group and two fluorine atoms. Its solid-state architecture is predicted to be dominated by strong intermolecular O-H···N hydrogen bonds. The strategic fluorination significantly modulates its electronic properties, which is a key feature for its application in medicinal chemistry and materials science. A combined approach utilizing high-resolution spectroscopy, X-ray crystallography, and computational modeling is essential for a complete and authoritative characterization of this important chemical entity.

References

-

Benassi, E., Vaganova, T., Malykhin, E., & Fan, H. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics, 23(34), 18958–18974. Available from: [Link]

-

PubChem. (n.d.). 3,6-difluoropyridine-2-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

-

Oakwood Chemical. (n.d.). 3,6-Difluoropyridine-2-carboxylic acid. Available from: [Link]

-

Schiesser, S., & Diederich, F. (2024). Fluorinated Protein–Ligand Complexes: A Computational Perspective. Journal of Chemical Information and Modeling, 64(12), 3937–3952. Available from: [Link]

-

Zahra, M., & Choudhary, M. I. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. ACS Omega. Available from: [Link]

-

Roda, E., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry, 89(7), 4932–4946. Available from: [Link]

-

Spada, L., et al. (2017). Interactions between Carboxylic Acids and Heteroaromatics: A Rotational Study of Formic Acid-Pyridine. The Journal of Physical Chemistry A, 121(34), 6484–6489. Available from: [Link]

-

TBA. (2023). The conformational preferences of fluorinated piperidine derivatives can be attributed to A) charge-dipole interactions, B) hyperconjugation, C) dipole minimization, and D) steric repulsion. ResearchGate. Available from: [Link]

-

Schiesser, S., & Diederich, F. (2024). Fluorinated Protein–Ligand Complexes: A Computational Perspective. ACS Publications. Available from: [Link]

-

Lemmerer, A., et al. (2015). Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated pKa's predict proton transfer? A case study of nine complexes. CrystEngComm, 17(18), 3591-3595. Available from: [Link]

-

TBA. (2023). N-terminal Protected Pyridyl Aromatic Amino Acids. Journal of Materials Chemistry C. Available from: [Link]

-

Barrow, G. M. (1956). The Nature of Hydrogen Bonded Ion-Pairs: The Reaction of Pyridine and Carboxylic Acids in Chloroform. Journal of the American Chemical Society, 78(22), 5802–5806. Available from: [Link]

-

PubChem. (n.d.). 3,5-Difluoropyridine-2-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

-

Molbase. (n.d.). 3-Fluoropyridine-2-carboxylic acid. Available from: [Link]

-

LibreTexts Chemistry. (2023). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

Sources

- 1. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - 3,6-difluoropyridine-2-carboxylic acid (C6H3F2NO2) [pubchemlite.lcsb.uni.lu]

- 5. echemi.com [echemi.com]

- 6. 3,6-Difluoropyridine-2-carboxylic acid [oakwoodchemical.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated p K a 's predict proton transfer? A case study of nine complexes ... - CrystEngComm (RSC Publishing) DOI:10.1039/C5CE00102A [pubs.rsc.org]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3,6-Difluoropyridine-2-Carboxylic Acid: Chemical Safety and Handling for Researchers

Introduction: The Significance of 3,6-Difluoropyridine-2-Carboxylic Acid in Modern Drug Discovery

3,6-Difluoropyridine-2-carboxylic acid is a fluorinated pyridine derivative that has emerged as a valuable building block in medicinal chemistry and drug development.[1] The strategic incorporation of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity. The unique electronic properties of the difluorinated pyridine ring, coupled with the reactive carboxylic acid handle, make this compound a versatile intermediate for the synthesis of complex molecular architectures and novel therapeutic agents. This guide provides a comprehensive overview of the chemical safety, handling, and relevant chemical properties of 3,6-difluoropyridine-2-carboxylic acid, tailored for researchers and professionals in the pharmaceutical and life sciences sectors.

Section 1: Physicochemical and Toxicological Profile

A thorough understanding of the compound's properties is foundational to its safe handling and effective use in experimental settings.

1.1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 851386-45-3 | [2] |

| Molecular Formula | C₆H₃F₂NO₂ | [2] |

| Molecular Weight | 159.09 g/mol | [2] |

| Appearance | Solid | |

| Melting Point | 147-152 °C | |

| Boiling Point | 277 °C | [2] |

| Flash Point | 122 °C | [2] |

| Density | 1.535 g/cm³ | [2] |

| Storage Temperature | 2-8°C |

1.2: Toxicological Information and Hazard Assessment

GHS Hazard Classification:

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[2][4]

-

Serious Eye Irritation (Category 2): H319 - Causes serious eye irritation.[2][4]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[2][4]

The primary routes of exposure are inhalation, ingestion, and skin/eye contact. The irritant nature of the compound underscores the critical need for appropriate personal protective equipment (PPE) and engineering controls during handling.

Section 2: Prudent Handling and Engineering Controls

The causality behind the following handling protocols is to minimize exposure and mitigate the inherent hazards of the compound.

2.1: Engineering Controls: The First Line of Defense

-

Fume Hood: All manipulations of 3,6-difluoropyridine-2-carboxylic acid, especially when handling the solid powder or creating solutions, must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[5]

-

Ventilation: Ensure adequate general laboratory ventilation to maintain a safe working environment.

2.2: Personal Protective Equipment (PPE): A Non-Negotiable Requirement

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a significant risk of splashing.[2]

-

Hand Protection: Wear chemically resistant gloves, such as butyl rubber or nitrile rubber. It is crucial to inspect gloves for any signs of degradation or perforation before and during use.[5]

-

Skin and Body Protection: A fully buttoned lab coat is required to protect against skin contact.[5]

-

Respiratory Protection: In situations where engineering controls are not sufficient to control airborne concentrations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used. Respiratory protection programs must be in compliance with OSHA regulations.

Section 3: Storage and Incompatibility

Proper storage is paramount to maintaining the integrity of the compound and preventing hazardous reactions.

3.1: Storage Conditions

-

Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[2] The recommended storage temperature is between 2-8°C.

-

Keep away from sources of ignition, as the compound is combustible.[2]

-

Store separately from incompatible materials.

3.2: Chemical Incompatibilities

While specific reactivity studies on 3,6-difluoropyridine-2-carboxylic acid are limited, general principles for carboxylic acids and fluorinated pyridines suggest avoiding contact with:

-

Strong Oxidizing Agents: May lead to vigorous or explosive reactions.

-

Strong Bases: Can cause exothermic neutralization reactions.

-

Strong Acids: While generally stable, strong acids could potentially catalyze unwanted reactions under certain conditions.

-

Reducing Agents: The carboxylic acid group can be reduced, for example by lithium aluminum hydride, to the corresponding alcohol.[6]

Section 4: Experimental Protocols and Reactivity

4.1: Illustrative Synthetic Protocol

The synthesis of difluoropyridine carboxylic acids can be achieved through regioselective metalation and subsequent carboxylation. A general strategy involves the use of a directing group to facilitate deprotonation at a specific position on the pyridine ring, followed by quenching with an electrophile like carbon dioxide.

Conceptual Workflow for Synthesis:

Caption: Conceptual workflow for the synthesis of a difluoropyridine carboxylic acid.

4.2: Reactivity Profile

The reactivity of 3,6-difluoropyridine-2-carboxylic acid is primarily dictated by the carboxylic acid moiety and the electron-deficient difluoropyridine ring.

-

Carboxylic Acid Reactions: The carboxylic acid group can undergo typical reactions such as esterification, amidation, and reduction.[7][8] Activation with reagents like thionyl chloride or carbodiimides is often a prerequisite for amide bond formation.

-

Pyridine Ring Reactivity: The fluorine atoms on the pyridine ring are generally stable but can be susceptible to nucleophilic aromatic substitution under harsh conditions. The electron-withdrawing nature of the fluorine atoms and the carboxylic acid group makes the pyridine ring relatively electron-deficient.

Section 5: Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

5.1: First Aid Measures

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[2]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

5.2: Spill and Leak Procedures

-

Small Spills: For small spills, wear appropriate PPE, and absorb the spill with an inert material such as vermiculite, sand, or earth. Place the absorbed material into a sealed, labeled container for proper disposal.

-

Large Spills: Evacuate the area immediately. Contact your institution's environmental health and safety department. Do not attempt to clean up a large spill without proper training and equipment.

-

General Precautions: Prevent the spill from entering drains or waterways.

Section 6: Waste Management and Disposal

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.

6.1: Waste Characterization

Waste containing 3,6-difluoropyridine-2-carboxylic acid should be considered hazardous waste.[9]

6.2: Disposal Procedures

-

Solid Waste: Collect solid 3,6-difluoropyridine-2-carboxylic acid and contaminated disposable materials in a designated, labeled hazardous waste container.

-

Liquid Waste: Collect solutions containing the compound in a labeled, sealed, and chemically compatible container.

-

Neutralization (for experienced personnel only): For small amounts of acidic waste, careful neutralization with a weak base (e.g., sodium bicarbonate) can be considered, but this should only be performed by trained personnel in a fume hood due to the potential for gas evolution and heat generation. The resulting solution should still be disposed of as hazardous waste.[10]

-

Incineration: High-temperature incineration is a common and effective method for the disposal of pyridine-containing waste.[9]

-

Regulatory Compliance: All waste disposal must be conducted in strict accordance with local, state, and federal regulations. Consult your institution's environmental health and safety office for specific guidelines.[9]

Conclusion

3,6-Difluoropyridine-2-carboxylic acid is a valuable tool in the arsenal of medicinal chemists. Its utility, however, is paired with potential hazards that demand a thorough understanding and implementation of robust safety protocols. By adhering to the principles of E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) in chemical handling, researchers can safely harness the potential of this compound to drive innovation in drug discovery. This guide serves as a foundational resource, and it is imperative that all laboratory personnel supplement this information with institution-specific safety training and a comprehensive review of the Safety Data Sheet (SDS) before commencing any experimental work.

References

-

Toxicity and anaerobic biodegradability of pyridine and its derivatives under sulfidogenic conditions. PubMed. [Link]

-

3,6-Difluoropyridine-2-carboxylic acid - Oakwood Chemical. [Link]

-

3,5-Difluoropyridine-2-carboxylic acid | C6H3F2NO2 | CID 2783262 - PubChem. [Link]

-

Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide | Request PDF. [Link]

-

39 4. PRODUCTION, IMPORT, USE, AND DISPOSAL 4.1 PRODUCTION Pyridine is produced either by isolation from natural sources such as. [Link]

-

Pyridine Safety Training. [Link]

-

Exploring 2,3-Difluoropyridine-4-carboxylic Acid: A Key Pharmaceutical Intermediate. [Link]

-

PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS - EPFL. [Link]

-

How to quench Pyridine? - ResearchGate. (2022-11-15). [Link]

-

Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds - epa nepis. [Link]

- RU2236408C2 - 1-(6-amino-3,5-difluoropyridine-2-yl)-8-bromo-7-(3-ethylaminoazethidine-1-yl)

- US4071521A - Process for making 2,6-difluoro pyridine - Google P

-

Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives - MDPI. [Link]

-

LAB 5 - CARBOXYLIC ACIDS AND DERIVATIVES - Chemistry LibreTexts. (2025-07-21). [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. echemi.com [echemi.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. guidechem.com [guidechem.com]

- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 6. Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives [mdpi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 3,6-difluoropyridine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of the spectroscopic properties of 3,6-difluoropyridine-2-carboxylic acid, a key building block in medicinal chemistry and materials science. Its unique electronic properties, stemming from the presence of two fluorine atoms on the pyridine ring, make a thorough understanding of its spectral characteristics essential for its application in novel molecular design and synthesis. This document will detail the theoretical underpinnings and practical considerations for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Molecular Structure and Its Spectroscopic Implications

3,6-difluoropyridine-2-carboxylic acid possesses a pyridine ring substituted with two electron-withdrawing fluorine atoms and a carboxylic acid group. This substitution pattern significantly influences the electron density distribution within the aromatic system, which in turn governs its spectroscopic behavior. The fluorine atoms introduce the possibility of through-bond and through-space couplings in NMR spectroscopy, providing valuable structural information. The carboxylic acid moiety presents characteristic vibrational modes in IR spectroscopy and distinct fragmentation patterns in mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 3,6-difluoropyridine-2-carboxylic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a comprehensive picture of its molecular framework.

¹H NMR Spectroscopy

Principles and Expected Observations: The proton NMR spectrum will reveal the chemical environment of the two aromatic protons. Due to the electron-withdrawing nature of the fluorine and carboxylic acid groups, these protons are expected to be deshielded and resonate at a relatively downfield chemical shift. The splitting pattern will be influenced by both proton-proton (H-H) and proton-fluorine (H-F) coupling. The carboxylic acid proton is expected to appear as a broad singlet at a significantly downfield position, typically above 10 ppm, and its signal will disappear upon D₂O exchange.[1][2]

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-4 | 7.8 - 8.2 | ddd | J(H4-H5) ≈ 8-9, J(H4-F3) ≈ 2-3, J(H4-F6) ≈ 1-2 |

| H-5 | 7.2 - 7.6 | ddd | J(H5-H4) ≈ 8-9, J(H5-F6) ≈ 9-10, J(H5-F3) ≈ 1-2 |

| COOH | >10 | br s | - |

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve 5-10 mg of 3,6-difluoropyridine-2-carboxylic acid in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure solubility and to observe the acidic proton.

-

Instrument Setup:

-

Use a spectrometer with a field strength of at least 400 MHz for better signal dispersion.

-

Tune and match the probe for the ¹H frequency.

-

Shim the magnetic field to achieve optimal resolution.

-

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 16 ppm, centered around 8 ppm.

-

Acquisition Time: At least 2 seconds to ensure good digital resolution.

-

Relaxation Delay (D1): 5 seconds to allow for full relaxation of the protons, especially the carboxylic acid proton.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

-

Integrate the signals to determine the relative proton ratios.

-

¹³C NMR Spectroscopy

Principles and Expected Observations: The ¹³C NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most deshielded, appearing in the range of 160-185 ppm. The carbons directly attached to the fluorine atoms (C-3 and C-6) will exhibit large one-bond C-F coupling constants. Other carbons will show smaller, multi-bond C-F couplings.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| C-2 | 145 - 150 | d | J(C2-F3) ≈ 15-20 |

| C-3 | 155 - 160 | d | J(C3-F3) ≈ 240-260 |

| C-4 | 120 - 125 | d | J(C4-F3) ≈ 5-10 |

| C-5 | 115 - 120 | dd | J(C5-F6) ≈ 20-25, J(C5-F3) ≈ 5-10 |

| C-6 | 158 - 163 | d | J(C6-F6) ≈ 250-270 |

| COOH | 165 - 170 | s | - |

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup:

-

Tune and match the probe for the ¹³C frequency.

-

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Spectral Width: Approximately 250 ppm, centered around 125 ppm.

-

Acquisition Time: Around 1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

¹⁹F NMR Spectroscopy

Principles and Expected Observations: The ¹⁹F NMR spectrum is crucial for confirming the presence and environment of the fluorine atoms. Two distinct signals are expected for the two non-equivalent fluorine atoms at C-3 and C-6. The chemical shifts will be influenced by their position on the pyridine ring. The signals will likely appear as complex multiplets due to F-F and F-H couplings.

Predicted ¹⁹F NMR Data:

| Fluorine | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| F-3 | -110 to -130 | d |

| F-6 | -70 to -90 | d |

Experimental Protocol for ¹⁹F NMR:

-

Sample Preparation: The same sample can be used.

-

Instrument Setup:

-

Tune and match the probe for the ¹⁹F frequency.

-

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment.

-

Spectral Width: A wide spectral width of at least 200 ppm is recommended initially.

-

Reference: An external reference such as CFCl₃ (0 ppm) is commonly used.

-

-

Data Processing: Standard Fourier transform, phasing, and referencing.

Infrared (IR) Spectroscopy

Principles and Expected Observations: IR spectroscopy provides information about the functional groups present in a molecule. For 3,6-difluoropyridine-2-carboxylic acid, the most prominent features will be the absorptions from the carboxylic acid group. A very broad O-H stretching band is expected from 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimer of the carboxylic acid.[3][4] A strong C=O stretching absorption should appear around 1700-1730 cm⁻¹. The C-F stretching vibrations will be observed in the fingerprint region, typically between 1000 and 1300 cm⁻¹. Aromatic C-H and C=C stretching bands will also be present.

Predicted IR Data:

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | Stretch | 2500 - 3300 | Strong, Broad |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium |

| C=O (Carboxylic Acid) | Stretch | 1700 - 1730 | Strong |

| C=C, C=N (Aromatic) | Stretch | 1400 - 1600 | Medium to Strong |

| C-F | Stretch | 1000 - 1300 | Strong |

| O-H (Carboxylic Acid) | Bend | 920 - 950 | Medium, Broad |

Experimental Protocol for IR Spectroscopy (ATR):

-

Sample Preparation: Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

-

Instrument Setup:

-

Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.

-

-

Acquisition:

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The software will automatically perform a background subtraction.

-

Label the significant peaks.

-

Mass Spectrometry (MS)

Principles and Expected Observations: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. For 3,6-difluoropyridine-2-carboxylic acid (MW: 159.09 g/mol ), the molecular ion peak (M⁺) is expected to be observed. Common fragmentation pathways for pyridine carboxylic acids include the loss of the carboxylic acid group (-COOH, 45 Da) and the loss of CO₂ (44 Da) followed by H radical loss.[5] The presence of two fluorine atoms will also influence the fragmentation.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Proposed Fragment |

| 159 | [M]⁺ |

| 142 | [M - OH]⁺ |

| 114 | [M - COOH]⁺ |

| 113 | [M - CO₂ - H]⁺ |

Experimental Protocol for Mass Spectrometry (GC-MS):

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent like methanol or dichloromethane.

-

Instrument Setup (Gas Chromatography):

-

Column: A standard non-polar column (e.g., DB-5ms).

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at 10-20 °C/min.

-

-

Instrument Setup (Mass Spectrometry):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis:

-

Identify the peak corresponding to the compound in the total ion chromatogram (TIC).

-

Analyze the mass spectrum of that peak to identify the molecular ion and major fragment ions.

-

Visualizing the Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of 3,6-difluoropyridine-2-carboxylic acid.

Caption: Spectroscopic analysis workflow for 3,6-difluoropyridine-2-carboxylic acid.

Safety Considerations

3,6-difluoropyridine-2-carboxylic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is an irritant to the skin, eyes, and respiratory system. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

The spectroscopic characterization of 3,6-difluoropyridine-2-carboxylic acid requires a multi-technique approach. By combining the structural insights from ¹H, ¹³C, and ¹⁹F NMR, the functional group information from IR spectroscopy, and the molecular weight and fragmentation data from mass spectrometry, a complete and unambiguous identification of the molecule can be achieved. The protocols and predicted data presented in this guide serve as a valuable resource for researchers working with this and structurally related compounds.

References

-

UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

-

Schwarz, H., & Bohlmann, F. (1981). The mass spectral fragmentation behavior of pyridine carboxylic and thiocarboxylic acid esters. Organic Mass Spectrometry, 16(10), 438-442. Retrieved from [Link]

-

OpenStax. (2023). Organic Chemistry. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 21.3: Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3535-3548. Retrieved from [Link]

Sources

1H and 13C NMR of 3,6-difluoropyridine-2-carboxylic acid

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3,6-difluoropyridine-2-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 3,6-difluoropyridine-2-carboxylic acid, a key building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural elucidation of complex fluorinated heterocycles. We will explore the theoretical basis for the expected spectral features, including chemical shifts (δ) and spin-spin coupling constants (J), and detail the experimental protocols necessary for unambiguous spectral assignment. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide a field-proven, authoritative resource.

Introduction: The Significance of 3,6-difluoropyridine-2-carboxylic acid

3,6-difluoropyridine-2-carboxylic acid (CAS 851386-45-3) is a highly functionalized pyridine derivative.[1] The strategic placement of two fluorine atoms and a carboxylic acid on the pyridine ring imparts unique electronic properties and steric profiles. Fluorine's high electronegativity and ability to form stable C-F bonds can enhance metabolic stability and binding affinity in pharmaceutical compounds.[2] Consequently, a precise and robust method for structural verification is paramount. NMR spectroscopy stands as the most powerful tool for this purpose, providing detailed information about the molecular framework and electronic environment. This guide serves to demystify the complex NMR spectra of this molecule, which are profoundly influenced by ¹H-¹H, ¹H-¹⁹F, and ¹³C-¹⁹F spin-spin couplings.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 3,6-difluoropyridine-2-carboxylic acid is expected to feature signals for the two aromatic protons (H-4 and H-5) and the acidic proton of the carboxyl group. The electron-withdrawing nature of the nitrogen atom, the two fluorine atoms, and the carboxylic acid group will significantly deshield the ring protons, shifting them to a downfield region.

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and is expected to appear as a broad singlet in the 10-13 ppm region.[3] Its broadness is a result of hydrogen bonding and chemical exchange. This signal can be unequivocally identified by its disappearance upon the addition of a few drops of deuterium oxide (D₂O) to the NMR tube, a classic exchange experiment.

-

Aromatic Protons (H-4 and H-5):

-

H-5: This proton is positioned ortho to the fluorine at C-6 and meta to the fluorine at C-3. The strong through-space and through-bond deshielding from the adjacent fluorine at C-6 is expected to shift this proton further downfield compared to H-4. Its signal will be split by H-4 (ortho ³JHH coupling, ~8-9 Hz), the fluorine at C-6 (ortho ³JHF coupling, ~6-8 Hz), and the fluorine at C-3 (meta ⁴JHF coupling, ~1-3 Hz). This will result in a complex multiplet, likely a doublet of doublets of doublets (ddd).

-

H-4: This proton is meta to both fluorine atoms (at C-3 and C-6). It will be split by H-5 (ortho ³JHH coupling, ~8-9 Hz) and will also exhibit smaller couplings to both fluorine atoms (meta ⁴JHF, ~1-3 Hz each). Its signal is therefore expected to appear as a triplet of doublets (td) or a more complex multiplet, slightly upfield from H-5.

-

The intricate splitting patterns necessitate a high-field NMR spectrometer (≥400 MHz) for proper resolution and interpretation.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum presents a greater challenge and a wealth of information due to the presence of large carbon-fluorine coupling constants across one, two, and three bonds.[2][4] While proton decoupling simplifies the spectrum by removing C-H couplings, the C-F couplings remain, splitting each carbon signal according to the number of nearby fluorine atoms.

-

Carbons Directly Bonded to Fluorine (C-3 and C-6): These carbons will exhibit the largest couplings, a one-bond ¹JCF that is typically in the range of 230–270 Hz.[5] This will split the signals for C-3 and C-6 into large doublets. Their chemical shifts will be significantly downfield due to the powerful deshielding effect of the directly attached fluorine. C-3 will also show a smaller three-bond coupling (³JCF) to the fluorine at C-6, and C-6 will show a ³JCF to the fluorine at C-3, potentially making each leg of the primary doublet appear as a smaller doublet.

-

Protonated Carbons (C-4 and C-5): These carbons will show smaller two-bond (²JCF) couplings. C-4 is coupled to both F-3 and F-6, which could result in a triplet if the coupling constants are similar, or a doublet of doublets if they differ. C-5 is also coupled to both F-3 and F-6. These ²JCF couplings are typically in the 5-25 Hz range.

-

Substituted Carbons (C-2 and Carboxyl Carbon):

-

C-2: This carbon, bearing the carboxylic acid, is coupled to the fluorine at C-3 (²JCF) and the fluorine at C-6 (a four-bond ⁴JCF, which may be very small or non-observable). The signal for C-2 is expected to be a doublet due to the ²JCF3 coupling.

-

Carboxyl Carbon (-COOH): This carbon will appear in the typical carboxylic acid region (~160-170 ppm). It may exhibit a small three-bond coupling (³JCF) to the fluorine at C-3, which would manifest as a doublet.

-

The interpretation of such a spectrum can be complex due to overlapping multiplets.[2] Advanced techniques, such as acquiring a ¹³C spectrum with simultaneous ¹H and ¹⁹F decoupling, can simplify the spectrum to six singlets, but this requires specialized hardware.[4] A more accessible and logical approach involves 2D NMR experiments.

Experimental Design: A Self-Validating Protocol

To achieve unambiguous assignment, a systematic, multi-experiment approach is required. This protocol ensures that each assignment is cross-validated by at least one other piece of evidence, embodying a self-validating system.

Sample Preparation

-

Analyte: Weigh approximately 15-20 mg of 3,6-difluoropyridine-2-carboxylic acid.

-

Solvent: Transfer the solid to a clean, dry NMR tube. Add approximately 0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice for pyridine carboxylic acids due to its high dissolving power for polar, hydrogen-bonding compounds.[6][7]

-

Homogenization: Gently warm and vortex the sample until the solid is completely dissolved. Ensure a clear, homogeneous solution.

NMR Data Acquisition Workflow

The following workflow outlines the logical progression of experiments on a 400 MHz (or higher) spectrometer.

Caption: Logical workflow for NMR analysis.

Detailed Experimental Steps:

-

¹H NMR: Acquire a standard 1D proton spectrum. This provides the initial chemical shifts and multiplicity patterns for H-4, H-5, and the COOH proton.

-

¹³C{¹H} NMR: Acquire a standard proton-decoupled carbon spectrum. This reveals the six distinct carbon environments, each split by couplings to fluorine. Note the large ¹JCF doublets and more complex patterns.

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment is crucial for confirming which proton signal corresponds to H-4 and which to H-5. A cross-peak will appear between the two signals, definitively establishing that they are scalar coupled (i.e., adjacent on the ring).

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It will show two cross-peaks: one correlating the H-4 signal to the C-4 signal, and another correlating H-5 to C-5. This provides an undeniable assignment for the protonated carbons.

-